Cas no 1805968-79-9 (4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)

4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile
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- インチ: 1S/C8H4F3N3O4/c9-8(10,11)18-6-5(15)3-4(1-2-12)13-7(6)14(16)17/h3H,1H2,(H,13,15)
- InChIKey: OJXAGYIUWKZWLC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C=C(CC#N)NC=1[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 506
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 108
4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097837-1g |
4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile |
1805968-79-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報
Comprehensive Overview of 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1805968-79-9)
4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1805968-79-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative, characterized by its unique trifluoromethoxy and acetonitrile functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for "4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile uses" or "CAS 1805968-79-9 applications," reflecting its growing relevance in drug discovery and crop protection.
The molecular structure of 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile combines a pyridine core with nitro, hydroxy, and trifluoromethoxy substituents, alongside an acetonitrile side chain. This configuration imparts distinct electronic and steric properties, making it valuable for designing enzyme inhibitors or receptor modulators. Recent trends in "nitropyridine derivatives in medicinal chemistry" highlight its potential in addressing antibiotic resistance and chronic diseases, aligning with global health priorities.
In agrochemical applications, the compound's trifluoromethoxy group enhances lipid solubility, a feature often queried as "trifluoromethoxy pesticides mode of action." Its role in developing next-generation fungicides aligns with the surge in searches for "sustainable crop protection chemicals," addressing food security challenges. The nitro group further contributes to redox reactivity, a topic explored in "nitroaromatic compounds biodegradation" studies.
Synthetic routes to 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile often involve halogenation-nitration sequences or palladium-catalyzed couplings, as detailed in patents covering "heterocyclic nitrile synthesis." Analytical techniques like HPLC-MS (frequently searched as "HPLC method for nitropyridine analysis") ensure purity standards exceeding 98%, critical for regulatory compliance in pharmaceutical GMP environments.
Market intelligence indicates rising demand for CAS 1805968-79-9, particularly from Asia-Pacific contract research organizations. This correlates with search spikes for "custom synthesis nitropyridine intermediates" and "CF3O-containing building blocks." The compound's stability under physiological pH (a focus of "pyridine derivative pharmacokinetics" studies) further boosts its utility in prodrug design.
Environmental considerations drive innovation around 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile, with "green chemistry pyridine modifications" emerging as a key search term. Recent publications demonstrate solvent-free mechanochemical approaches to reduce waste generation during its production, addressing ESG metrics in chemical manufacturing.
Safety protocols for handling 4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile emphasize standard laboratory precautions, as reflected in "nitroheterocycle PPE requirements" search data. Its non-volatile nature and moderate water solubility (per "pyridine acetonitrile solubility data") facilitate containment compared to smaller nitro compounds.
Future research directions may explore the compound's potential in materials science, particularly for "nitroaromatic electronic materials" or "fluorinated liquid crystals." Patent analytics reveal growing IP activity around trifluoromethoxy pyridine derivatives, suggesting sustained commercial interest through 2030.
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